molecular formula C17H19NO2S B5504609 [(2,4,6-Trimethylphenyl)sulfonyl]indoline

[(2,4,6-Trimethylphenyl)sulfonyl]indoline

Cat. No.: B5504609
M. Wt: 301.4 g/mol
InChI Key: GNGNIJOTWKGGJV-UHFFFAOYSA-N
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Description

[(2,4,6-Trimethylphenyl)sulfonyl]indoline is an organic compound that belongs to the class of sulfonyl indoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to an indoline ring, which is further substituted with a 2,4,6-trimethylphenyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-9-8-15-6-4-5-7-16(15)18/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGNIJOTWKGGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,6-Trimethylphenyl)sulfonyl]indoline typically involves the reaction of indoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Indoline+2,4,6-Trimethylbenzenesulfonyl chlorideThis compound+HCl\text{Indoline} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Indoline+2,4,6-Trimethylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Trimethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

[(2,4,6-Trimethylphenyl)sulfonyl]indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,4,6-Trimethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific enzymes and receptors. The indoline ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4,6-Trimethylphenyl)sulfonyl]pyrrole
  • [(2,4,6-Trimethylphenyl)sulfonyl]benzene
  • [(2,4,6-Trimethylphenyl)sulfonyl]thiophene

Uniqueness

[(2,4,6-Trimethylphenyl)sulfonyl]indoline is unique due to the presence of the indoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for various applications.

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